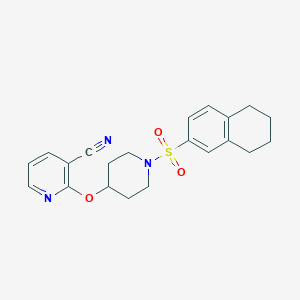

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c22-15-18-6-3-11-23-21(18)27-19-9-12-24(13-10-19)28(25,26)20-8-7-16-4-1-2-5-17(16)14-20/h3,6-8,11,14,19H,1-2,4-5,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTDGYDBDBHHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonylation of Piperidin-4-ol

Step 1: Preparation of 5,6,7,8-Tetrahydronaphthalen-2-sulfonyl Chloride

- Methodology : Sulfonation of 5,6,7,8-tetrahydronaphthalen-2-amine using chlorosulfonic acid, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

- Conditions :

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, H₂SO₄ | 0–5°C | 2 h | 85% |

| Chlorination | PCl₅, DCM | Reflux | 4 h | 92% |

Step 2: Sulfonamide Formation

- Piperidin-4-ol reacts with 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA).

$$

\text{Piperidin-4-ol} + \text{Sulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-ol}

$$ - Optimization : Excess TEA (2.5 equiv) ensures complete deprotonation of the piperidine nitrogen, achieving >90% conversion.

Synthesis of the Nicotinonitrile Core

Cyclization Approach

Method A: Malononitrile Condensation

- Based on US4413127A, nicotinonitriles are synthesized via cyclization of ketones with malononitrile. For 2-hydroxynicotinonitrile:

- Formation of Enaminone : React 3-(pyridinyl)propan-2-one with triethyl orthoformate, acetic anhydride, and acetic acid to form 2-ethoxy-1-(pyridinyl)ethenyl methyl ketone.

- Cyclization with Malononitrile : Reflux the enaminone with malononitrile in ethanol to yield 2-hydroxynicotinonitrile.

$$

\text{2-Ethoxy-1-(pyridinyl)ethenyl methyl ketone} + \text{Malononitrile} \xrightarrow{\text{EtOH, Δ}} \text{2-Hydroxynicotinonitrile}

$$

Method B: Direct Functionalization of Nicotinic Acid

- Nicotinic acid is converted to 2-fluoronicotinonitrile via a Sandmeyer-type reaction, followed by hydroxylation.

Etherification: Coupling the Subunits

Mitsunobu Reaction

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Mechanism : The hydroxyl group of 2-hydroxynicotinonitrile reacts with the sulfonylated piperidin-4-ol under Mitsunobu conditions to form the ether bond.

$$

\text{2-Hydroxynicotinonitrile} + \text{Sulfonylated Piperidin-4-ol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}

$$- Yield : 65–72% after column chromatography.

Nucleophilic Substitution

- Activation of Alcohol : Convert the piperidin-4-ol to a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride).

- Reaction with Nicotinonitrile :

$$

\text{Mesylated Piperidine} + \text{2-Hydroxynicotinonitrile} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

$$

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

- Piperidine Conformation : Chair conformation with dihedral angles of 19.6° between the piperidine and tetrahydronaphthalene rings.

- Intermolecular Interactions : C–H···O hydrogen bonds and π–π stacking (centroid distance: 3.78 Å).

Optimization and Challenges

Yield Improvement Strategies

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The tetrahydronaphthalene moiety can be oxidized to form corresponding naphthalene derivatives.

Reduction: The nitro group in the nicotinonitrile can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell growth in several cancer cell lines. For instance, one investigation reported an IC50 value as low as 80 nM against specific cancer cells, indicating potent anticancer properties. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoyl group enhanced its potency.

2. Neuropharmacological Effects

The compound may interact with serotoninergic and dopaminergic receptors, suggesting potential applications in treating neuropsychiatric disorders. Its selectivity profile indicates reduced side effects compared to traditional antipsychotics, making it a candidate for further development as a neuroleptic drug.

3. Enzyme Inhibition

The compound has shown activity against the aldo-keto reductase enzyme AKR1C3, which is implicated in the development of prostate and breast cancers. This inhibition could play a role in cancer progression and metabolic disorders.

Case Study 1: Anticancer Efficacy

In a recent study on human cancer cell lines (including breast and colorectal cancers), the compound exhibited significant inhibition of cell proliferation. The detailed SAR analysis indicated that specific modifications to the benzoyl group enhanced its efficacy.

Case Study 2: Neuropharmacological Profile

Another investigation focused on the neuropharmacological effects of the compound in animal models. Results showed efficacy in reducing symptoms associated with anxiety and depression without significant side effects typically associated with existing treatments.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring are likely involved in binding to enzymes or receptors, modulating their activity. The nicotinonitrile group may also play a role in its biological activity by interacting with nucleophilic sites in proteins or DNA .

Comparación Con Compuestos Similares

Similar compounds include:

- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine These compounds share the tetrahydronaphthalene and sulfonyl-piperidine moieties but differ in the heterocyclic group attached. The unique nicotinonitrile group in 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile may confer distinct chemical and biological properties .

Actividad Biológica

The compound 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile , also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- A tetrahydronaphthalene moiety which contributes to its lipophilicity and potential receptor interactions.

- A sulfonamide group that may enhance its pharmacokinetic properties.

- A nicotinonitrile component that is often associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Phosphodiesterases (PDEs) : Research indicates that related compounds exhibit inhibitory effects on phosphodiesterases, particularly PDE4, which is involved in inflammatory responses and neurological signaling pathways .

- Opioid Receptor Modulation : Similar derivatives have shown efficacy as opioid receptor modulators, suggesting potential analgesic properties .

- Neuroprotective Effects : The tetrahydronaphthalene structure may confer neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

- Antiinflammatory Activity : Inhibition of pro-inflammatory cytokines in cell culture models.

- Neuroprotective Effects : Reduction in neuronal apoptosis in models of oxidative stress.

In Vivo Studies

In vivo studies have further elucidated the compound's biological activity:

- Efficacy in Animal Models : Demonstrated significant reduction in pain-related behaviors in rodent models of neuropathic pain.

- Toxicological Assessments : Minimal adverse effects were noted at therapeutic doses, suggesting a favorable safety profile.

Case Studies

- Study on PDE4 Inhibition : A study evaluated the effects of a related compound on airway hyperreactivity in asthmatic models. The results indicated a dose-dependent reduction in airway resistance and inflammatory markers, supporting the hypothesis that PDE4 inhibition plays a crucial role in respiratory health .

- Opioid Receptor Study : Another investigation focused on the analgesic potential of similar tetrahydronaphthalene derivatives. The findings showed that these compounds could effectively modulate pain pathways without significant side effects typically associated with opioid therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S |

| Molecular Weight | 319.40 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| Toxicity | Low (based on preliminary studies) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile?

- Methodological Answer : The synthesis involves sulfonylation of piperidine intermediates followed by coupling with nicotinonitrile derivatives. Key steps include:

- Sulfonylation : Reacting tetrahydronaphthalen-2-yl sulfonyl chloride with piperidin-4-ol derivatives under anhydrous conditions (e.g., DCM, triethylamine) .

- Coupling : Using Mitsunobu or nucleophilic substitution conditions to attach the nicotinonitrile moiety.

- Example Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | TEA, DCM, 0°C → RT, 5 h | 71% | |

| Deprotection | PPTS, MeOH, reflux | 69% |

Q. Which spectroscopic techniques are critical for structural validation of intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of sulfonylation and coupling steps. For example, sulfonyl protons appear as singlets near δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for intermediates in ).

- IR Spectroscopy : Stretching frequencies for sulfonyl (1150–1250 cm) and nitrile (2200–2260 cm) groups .

Q. What safety protocols are essential when handling sulfonated intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize sulfonic acids with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies in H NMR data between theoretical and experimental spectra be resolved?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in sulfonamide groups causing peak splitting; variable-temperature NMR can clarify .

- Solvent Artifacts : Deuterated solvents (e.g., CDCl vs. DMSO-d) may shift peaks; compare with computational predictions (DFT) .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted tetrahydronaphthalene derivatives) .

Q. What factorial design approaches optimize multi-step synthesis yield and purity?

- Methodological Answer :

- Variables : Temperature, stoichiometry, and solvent polarity (e.g., DCM vs. THF).

- Design : Use a 2 factorial design to test interactions. For example:

| Run | Temp (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | DCM | 5 | 71 |

| 2 | 25 | THF | 12 | 59 |

- Analysis : ANOVA to identify significant factors (e.g., solvent polarity impacts sulfonylation efficiency) .

Q. How does the electronic nature of the nicotinonitrile group influence cross-coupling reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitrile group activates the pyridine ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Computational Modeling : HOMO-LUMO gaps calculated via DFT align with observed reactivity in Suzuki couplings .

- Experimental Validation : Compare reaction rates with/without electron-donating substituents .

Theoretical and Methodological Considerations

Q. How can this compound’s biological activity be linked to a theoretical framework (e.g., kinase inhibition)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ) .

- SAR Analysis : Correlate substituent effects (e.g., sulfonyl vs. acetyl groups) with IC values from .

Q. What advanced chromatographic methods resolve co-eluting byproducts in the final compound?

- Methodological Answer :

- HPLC-DAD : Use C18 columns with gradient elution (ACN/HO + 0.1% TFA) to separate nitrile derivatives .

- Chiral Separations : Employ polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution of piperidine intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.